molecular formula C22H37NO2S B14550665 S-Pyridin-2-yl 17-hydroxyheptadecanethioate CAS No. 61888-29-7

S-Pyridin-2-yl 17-hydroxyheptadecanethioate

Cat. No.: B14550665
CAS No.: 61888-29-7
M. Wt: 379.6 g/mol
InChI Key: RZSYZZUPQMUQLR-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 17-hydroxyheptadecanethioate: is a chemical compound that belongs to the class of organosulfur compounds It features a pyridine ring attached to a long hydrocarbon chain with a hydroxyl group and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 17-hydroxyheptadecanethioate typically involves the reaction of pyridine-2-thiol with a suitable 17-hydroxyheptadecanoic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired thioester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 17-hydroxyheptadecanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioester can be reduced to the corresponding thiol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Ethers or esters.

Scientific Research Applications

S-Pyridin-2-yl 17-hydroxyheptadecanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 17-hydroxyheptadecanethioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as signal transduction and metabolic pathways.

    Pathways Involved: It may inhibit key enzymes, leading to the disruption of metabolic pathways and cellular functions. .

Comparison with Similar Compounds

S-Pyridin-2-yl 17-hydroxyheptadecanethioate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyridine ring, a long hydrocarbon chain, and a thioester functional group, which imparts distinct chemical and biological properties.

Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Pyridine-2-thiol derivatives
  • Other long-chain thioesters

Properties

CAS No.

61888-29-7

Molecular Formula

C22H37NO2S

Molecular Weight

379.6 g/mol

IUPAC Name

S-pyridin-2-yl 17-hydroxyheptadecanethioate

InChI

InChI=1S/C22H37NO2S/c24-20-16-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22(25)26-21-17-14-15-19-23-21/h14-15,17,19,24H,1-13,16,18,20H2

InChI Key

RZSYZZUPQMUQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCCCO

Origin of Product

United States

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